molecular formula C23H33FN4O6S B12400575 Sulfociprofloxacin-d8 (triethylamine)

Sulfociprofloxacin-d8 (triethylamine)

Cat. No.: B12400575
M. Wt: 520.6 g/mol
InChI Key: SZAGHBZTUUHQSR-JCYLEXHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfociprofloxacin-d8 (triethylamine) is a deuterium-labeled derivative of Sulfociprofloxacin triethylamine. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfociprofloxacin-d8 (triethylamine) involves the deuteration of Sulfociprofloxacin triethylamine. Deuterium, a stable isotope of hydrogen, is introduced into the molecule through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Sulfociprofloxacin-d8 (triethylamine) typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The production methods are optimized to meet the stringent requirements of scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sulfociprofloxacin-d8 (triethylamine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

Sulfociprofloxacin-d8 (triethylamine) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Sulfociprofloxacin.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfociprofloxacin.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of Sulfociprofloxacin-d8 (triethylamine) is similar to that of Sulfociprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Sulfociprofloxacin-d8 (triethylamine) lies in its deuterium labeling. This modification enhances its utility in research by providing a stable isotope for tracing and quantification. The deuterium atoms also influence the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and metabolic studies .

Properties

Molecular Formula

C23H33FN4O6S

Molecular Weight

520.6 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;N,N-diethylethanamine

InChI

InChI=1S/C17H18FN3O6S.C6H15N/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27;1-4-7(5-2)6-3/h7-10H,1-6H2,(H,23,24)(H,25,26,27);4-6H2,1-3H3/i3D2,4D2,5D2,6D2;

InChI Key

SZAGHBZTUUHQSR-JCYLEXHWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H].CCN(CC)CC

Canonical SMILES

CCN(CC)CC.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O

Origin of Product

United States

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